2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride
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Overview
Description
2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-methyl-4H-1,2,4-triazol-3-ylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine hydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with an appropriate piperidine derivative. One common method includes the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted with piperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole-thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the triazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the compound.
Ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate: An intermediate in the synthetic route.
Uniqueness
2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine hydrochloride is unique due to the combination of the triazole-thio group and the piperidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H19ClN4S |
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Molecular Weight |
262.80 g/mol |
IUPAC Name |
2-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C10H18N4S.ClH/c1-14-8-12-13-10(14)15-7-5-9-4-2-3-6-11-9;/h8-9,11H,2-7H2,1H3;1H |
InChI Key |
JWQSQKWGYSPCAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCCC2CCCCN2.Cl |
Origin of Product |
United States |
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